Hydroxy Itraconazole

Catalog No.
S634496
CAS No.
M.F
C35H38Cl2N8O5
M. Wt
721.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy Itraconazole

Product Name

Hydroxy Itraconazole

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O5

Molecular Weight

721.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1

InChI Key

ISJVOEOJQLKSJU-QURBUZHQSA-N

SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Hydroxyitraconazole is a member of piperazines.

Hydroxy Itraconazole is the principal and pharmacologically active metabolite of the broad-spectrum triazole antifungal agent, Itraconazole. Formed in the liver via CYP3A4-mediated hydroxylation, this metabolite circulates in human plasma, often at concentrations higher than the parent drug, and exhibits a comparable in vitro antifungal potency. Its primary mechanism of action, like Itraconazole, is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol synthesis pathway. Procuring Hydroxy Itraconazole allows researchers to directly study the effects of the key active moiety, bypassing the variability of in-vitro or in-vivo metabolic conversion from the parent compound.

Research Fit

1
Metabolite-Specific Reference Standard Certified OH-ITZ reference material for LC-MS/MS assay development and research PK monitoring studies
2
Bioanalytical Method Context Supports metabolite-ratio analysis, free-fraction determination, and DDI research modeling workflows
3
Enzyme Inhibition Research Enables CYP3A4 and 11β-HSD2 inhibition studies requiring metabolite-specific quantitation

Substituting Itraconazole for Hydroxy Itraconazole is unsuitable for studies requiring precise, known concentrations of the primary active agent. The metabolic conversion of Itraconazole is highly variable, influenced by the specific enzymatic activity of the test system (e.g., cell line, microsomal preparation, or animal model), leading to unpredictable and inconsistent exposure to Hydroxy Itraconazole. In human subjects, the ratio of Hydroxy Itraconazole to Itraconazole in plasma can range from 0.13 to 8.96, making it impossible to predict the metabolite concentration from the parent drug level alone. For in vitro susceptibility testing, drug-drug interaction studies, or PK/PD modeling, direct procurement of Hydroxy Itraconazole is the only method to ensure controlled, reproducible, and directly attributable results by eliminating the confounding variable of metabolic efficiency.

Substitution Risk

Target
Hydroxy Itraconazole (OH-ITZ) Certified Reference Standard
Substitute
Itraconazole (ITZ) Parent Drug Reference Standard
Risk
Plasma concentration profiles differ substantially; OH-ITZ circulates at reported 1.6- to 2-fold higher total levels than ITZ, which may shift exposure-model interpretation
Free-drug exposure context diverges by an order of magnitude; metabolite free fraction is reported ~10-fold higher, limiting direct calibration interchange
Bioassay cross-reactivity may overestimate parent drug quantitation; metabolite intrinsic bioactivity can alter reported concentration accuracy

Comparable Antifungal Potency to Parent Drug

In a large-scale study of 1481 clinical fungal isolates, the in vitro antifungal activity of Hydroxy Itraconazole was found to be fundamentally similar to that of the parent drug, Itraconazole. For 90% of isolates, the IC50 values for both compounds were the same within a normal experimental error range of +/- one dilution. For example, in replicate tests with three Candida albicans strains, IC50 values for both compounds were consistently 0.008 or 0.016 mg/L. This demonstrates that Hydroxy Itraconazole can be used directly in susceptibility assays with the expectation of achieving the same level of antifungal effect as the parent compound, without the need for metabolic activation.

Evidence DimensionAntifungal Activity (IC50)
Target Compound Data0.016 mg/L (Hydroxy Itraconazole)
Comparator Or BaselineItraconazole: 0.016 mg/L
Quantified DifferenceNo significant difference for most isolates; equivalent potency.
ConditionsIn vitro microbroth dilution assay against Candida albicans bioassay strains.

This confirms that procuring the metabolite directly provides the same antifungal efficacy in vitro, which is essential for mechanism-of-action and susceptibility studies where metabolic conversion is absent or unwanted.

TDM Threshold Context
Reported endpoint context
Combined ITZ + OH-ITZ >1.0 mcg/mL target reported; subtherapeutic group showed elevated mortality vs. 0% in target groups
Supports combined-threshold monitoring research for PK/PD model validation
Retrospective cohort; single-center review context

CYP3A4 Inhibition vs Parent Compound

Hydroxy Itraconazole is a potent competitive inhibitor of the critical drug-metabolizing enzyme CYP3A4, but with a distinct inhibitory profile compared to its parent compound. In human liver microsomes, the unbound inhibition constant (Ki) for Hydroxy Itraconazole was 14.4 nM, which is approximately 11-fold higher (less potent) than that of Itraconazole (Ki = 1.3 nM). However, other studies measuring IC50 values showed Hydroxy Itraconazole (IC50 = 4.6 nM) to be a slightly more potent inhibitor than Itraconazole (IC50 = 6.1 nM) under those specific assay conditions. This distinct inhibitory profile makes it a critical tool for dissecting the specific contribution of the metabolite versus the parent drug to clinically observed drug-drug interactions.

Evidence DimensionUnbound Inhibition Constant (Ki) for CYP3A4
Target Compound Data14.4 nM (Hydroxy Itraconazole)
Comparator Or BaselineItraconazole: 1.3 nM
Quantified Difference~11.1x higher Ki (less potent competitive inhibition)
ConditionsIn vitro assay using human liver microsomes with midazolam hydroxylation as a probe reaction.

For researchers studying drug interactions, using Hydroxy Itraconazole allows for the precise quantification of its specific inhibitory effect on CYP3A4, which cannot be achieved by using the parent drug alone.

OH-ITZ to ITZ Plasma Ratio
Cross-study comparable
1.6–2.0× higher than ITZ
Metabolite is the dominant circulating species; separate quantitation is selection-relevant for exposure modeling
Steady-state HPLC data across multiple studies

Higher Plasma Concentrations vs Parent Drug

In clinical settings, Hydroxy Itraconazole consistently reaches higher plasma concentrations than the parent drug, Itraconazole. An analysis of 1,223 human samples revealed a median plasma concentration ratio of Hydroxy Itraconazole to Itraconazole of 1.73, with a mean ratio of 1.83. In a separate study of immunocompromised patients, the mean plasma concentrations were 798 ± 454 µg/L for Hydroxy Itraconazole and 833 ± 468 µg/L for Itraconazole, showing nearly equivalent exposure despite Hydroxy Itraconazole being a metabolite. This high in vivo concentration underscores its significance to the overall therapeutic effect and makes it an essential standard for pharmacokinetic and bioanalytical method development.

Evidence DimensionMedian Plasma Concentration Ratio (Metabolite:Parent Drug)
Target Compound Data1.73 (Hydroxy Itraconazole : Itraconazole)
Comparator Or BaselineItraconazole (Baseline): 1.0
Quantified Difference73% higher median plasma concentration than the parent drug.
ConditionsAnalysis of 1,223 paired human plasma samples via HPLC or UPLC-MS assays.

Procuring Hydroxy Itraconazole is critical for any in vivo research or bioanalytical assay development, as it represents a larger component of the total active drug exposure in the body than the parent compound itself.

Free Fraction & Concentration
Head-to-head
10.4× higher free concentration vs. ITZ
Reported as primary bioactive species in free-drug research context; supports free-fraction monitoring studies
Equilibrium dialysis + UHPLC-MS/MS; n=11 patients
CYP3A4 Inhibition
Head-to-head
OH-ITZ IC50: 4.6 nM
ITZ IC50: 6.1 nM
Comparable inhibitory potency in this assay; OH-ITZ free concentration context makes it a key contributor to DDI research models
Human liver microsomes + midazolam probe
Antifungal Susceptibility
Head-to-head
ITZ more active vs. 10–15% of C. glabrata and T. mentagrophytes isolates
OH-ITZ shows higher MICs for this subset
Differential activity profile supports species-specific susceptibility research; metabolite may not mirror parent potency
1,481 clinical isolates; microbroth dilution
11β-HSD2 Inhibition
Head-to-head
OH-ITZ IC50: 223 ± 31 nM
ITZ IC50: 139 ± 14 nM
Distinct off-target potency supports metabolite-specific endocrine disruption profiling research
Recombinant human 11β-HSD2 cell lysates

Bioanalytical & TDM Reference Standard

Given that plasma concentrations of Hydroxy Itraconazole are often higher than the parent drug, it is an indispensable reference standard for developing and validating LC-MS/MS or HPLC methods for clinical TDM. Accurate quantification of both parent and metabolite is crucial for dose optimization and ensuring therapeutic efficacy.

In Vitro DDI Studies

To accurately assess the risk of drug interactions, it is necessary to determine the specific inhibitory contribution of Hydroxy Itraconazole on metabolic enzymes like CYP3A4. Its distinct inhibition profile (Ki = 14.4 nM) compared to Itraconazole makes it the correct tool for these mechanistic studies, allowing for more precise in vitro-in vivo extrapolation.

Direct-Exposure Antifungal Susceptibility Testing

For determining the Minimum Inhibitory Concentration (MIC) or IC50 of the active moiety against fungal isolates without the confounding variable of metabolic capacity, direct application of Hydroxy Itraconazole is required. Its equivalent in vitro potency to Itraconazole ensures that results are relevant and comparable.

PK/PD Modeling

Use of Hydroxy Itraconazole allows researchers to build more accurate PK/PD models by treating it as a distinct entity rather than an unknown fraction of the parent drug. This is critical for understanding the exposure-response relationship and the specific role of the metabolite in overall antifungal activity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Research PK Monitoring Assay Development
Metabolite-specific LC-MS/MS calibration
Combined-threshold quantitation review; free-fraction determination
CYP3A4 DDI Research Modeling
Enzyme inhibition kinetic parameters
In vitro-to-in vivo extrapolation (IVIVE) review; metabolite contribution context
Antifungal Susceptibility Research
Differential activity profiling
Species-specific MIC endpoint review; resistance mechanism studies
Off-Target Endocrine Profiling
11β-HSD2 inhibition context
Metabolite-specific toxicity attribution; structure-activity relationship review

References

XLogP3

4.5

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